N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 607701-05-3
VCID: VC7403434
InChI: InChI=1S/C18H13N3OS3/c22-16(15-9-4-10-23-15)19-17-20-21-18(25-17)24-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,19,20,22)
SMILES: C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Molecular Formula: C18H13N3OS3
Molecular Weight: 383.5

N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

CAS No.: 607701-05-3

Cat. No.: VC7403434

Molecular Formula: C18H13N3OS3

Molecular Weight: 383.5

* For research use only. Not for human or veterinary use.

N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide - 607701-05-3

Specification

CAS No. 607701-05-3
Molecular Formula C18H13N3OS3
Molecular Weight 383.5
IUPAC Name N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H13N3OS3/c22-16(15-9-4-10-23-15)19-17-20-21-18(25-17)24-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,19,20,22)
Standard InChI Key JJINKEZWHDFIEA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three key structural motifs:

  • A 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

  • A sulfanyl bridge substituted with a naphthalen-1-ylmethyl group at the 5-position of the thiadiazole ring.

  • A thiophene-2-carboxamide moiety linked to the 2-position of the thiadiazole.

This combination creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets .

Spectroscopic and Computational Data

While experimental spectral data for this exact compound are unavailable, analogs provide reference benchmarks:

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₉H₁₄N₃OS₂
Molecular Weight380.47 g/molCalculated
IR (ν, cm⁻¹)~1670 (C=O stretch), ~2550 (S-H stretch)
¹H NMR (δ, ppm)7.2–8.5 (aromatic protons), 4.5 (SCH₂)
LogP (Predicted)3.8 ± 0.3ChemAxon Estimation

The naphthalene system contributes significant hydrophobicity (logP ~3.8), suggesting moderate membrane permeability . The thiophene carboxamide group introduces hydrogen-bonding capacity, potentially enhancing target binding .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to form 5-mercapto-1,3,4-thiadiazole intermediates .

  • Sulfanyl Group Introduction: Nucleophilic substitution at the 5-position using naphthalen-1-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Amidation: Coupling of thiophene-2-carboxylic acid to the 2-amino group of the thiadiazole using EDC/HOBt activation .

Optimized Synthetic Protocol

StepReagents/ConditionsYield (%)Key Challenges
1Thiosemicarbazide, H₂SO₄, 80°C, 6 hr65–70Purification of thiol intermediate
2Naphthalen-1-ylmethyl bromide, K₂CO₃, DMF75–80Competing oxidation of -SH
3Thiophene-2-carboxylic acid, EDC/HOBt, DCM60–65Epimerization risk during coupling

Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) and characterization by LC-MS are critical for quality control .

Pharmacological Profile and Hypothetical Mechanisms

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial effects. For example, compound (a fluorophenyl analog) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The naphthalene moiety in the target compound may enhance lipid bilayer penetration, potentially lowering MIC values further .

Anti-Inflammatory Action

Molecular docking simulations predict strong binding (ΔG < -8 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrophobic interactions with the naphthalene system and hydrogen bonds from the carboxamide .

Metabolic Stability and Toxicity Considerations

ParameterPredictionBasis
CYP3A4 InhibitionModerate (IC₅₀ ~15 µM)Thiophene-heme interaction
hERG BindingLow (pIC₅₀ < 5)Limited cationic charge
Ames TestNegativeAbsence of mutagenic alerts

Hepatic glucuronidation is anticipated as the primary metabolic pathway, with the sulfanyl group undergoing oxidation to sulfoxide/sulfone metabolites .

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